molecular formula C5HClF3NO2S B6209065 2-(2-chloro-5-fluoro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid CAS No. 2751620-58-1

2-(2-chloro-5-fluoro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid

Cat. No.: B6209065
CAS No.: 2751620-58-1
M. Wt: 231.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chloro-5-fluoro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid is a chemical compound known for its unique structure and properties It contains a thiazole ring substituted with chlorine and fluorine atoms, and a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-5-fluoro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and a halogenated ketone.

    Substitution Reactions: The chlorine and fluorine atoms are introduced into the thiazole ring through halogenation reactions using reagents like chlorine gas or fluorinating agents.

    Attachment of the Difluoroacetic Acid Moiety: The difluoroacetic acid group is attached to the thiazole ring through a nucleophilic substitution reaction, often using difluoroacetic acid or its derivatives as the nucleophile.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-5-fluoro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines or other reduced derivatives.

Scientific Research Applications

2-(2-chloro-5-fluoro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-fluoro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in biological processes, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid
  • 2-(5-fluoro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid
  • 2-(2-chloro-5-fluoro-1,3-thiazol-4-yl)-acetic acid

Uniqueness

2-(2-chloro-5-fluoro-1,3-thiazol-4-yl)-2,2-difluoroacetic acid is unique due to the presence of both chlorine and fluorine atoms on the thiazole ring, as well as the difluoroacetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

2751620-58-1

Molecular Formula

C5HClF3NO2S

Molecular Weight

231.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.